
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H17N7O and its molecular weight is 299.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of action
Similarly, pyrrolidine derivatives have been used in the development of various drugs .
Mode of action
Many 1,2,4-triazole and pyrrolidine derivatives act by interacting with specific proteins or enzymes in the body, leading to changes in cellular processes .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Many 1,2,4-triazole and pyrrolidine derivatives are involved in a variety of biochemical pathways related to their biological activities .
Pharmacokinetics
The presence of the 1,2,4-triazole and pyrrolidine rings could influence these properties .
Result of action
Many 1,2,4-triazole and pyrrolidine derivatives have been found to have significant effects on cell proliferation, inflammation, and other cellular processes .
Action environment
Factors such as ph, temperature, and the presence of other molecules can often influence the action of similar compounds .
Actividad Biológica
The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(pyrrolidin-1-yl)methanone , hereafter referred to as Compound A , is a complex organic molecule featuring multiple heterocyclic structures. This compound is hypothesized to exhibit various biological activities due to its unique structural components, particularly the combination of triazole and pyrimidine rings with an azetidine moiety.
Structural Overview
Compound A can be broken down into its key structural components:
- Triazole Ring : Known for its biological activity, particularly in antifungal and antibacterial applications.
- Pyrimidine Ring : Commonly associated with nucleic acid metabolism and has been linked to anticancer properties.
- Azetidine Moiety : This four-membered ring structure may contribute to the compound's overall reactivity and interaction with biological targets.
Antimicrobial Properties
Compounds containing triazole and pyrimidine moieties are often studied for their antimicrobial properties. For example:
- Triazole Derivatives : These are known to exhibit significant antifungal activity against pathogens like Candida species and Aspergillus species .
- Pyrimidine-Based Compounds : These have shown potential in anticancer activities, particularly against various cancer cell lines .
The biological activity of Compound A is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways.
- Interference with Nucleic Acid Synthesis : The pyrimidine component could interfere with DNA or RNA synthesis, leading to apoptosis in cancer cells.
- Antimicrobial Action : The triazole ring may disrupt the cell membrane integrity or inhibit the synthesis of ergosterol in fungi .
Comparative Analysis with Related Compounds
To better understand the potential activity of Compound A, a comparison can be made with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Methylpyridin-2-carboxamide | Methylpyridine structure | Antimicrobial activity |
1H-Triazole derivatives | Triazole ring present | Antiviral properties |
Pyrimidine-based compounds | Pyrimidine core with various substitutions | Anticancer effects |
The unique combination of these features in Compound A suggests it may have enhanced biological activity compared to simpler derivatives .
Case Studies and Research Findings
Although direct research on Compound A is scarce, several studies on similar triazole-pyrimidine hybrids indicate promising biological activities:
- A study demonstrated that triazole-containing compounds exhibited significant antibacterial properties against resistant strains of Staphylococcus aureus .
- Another investigation into pyrimidine derivatives highlighted their potential as anticancer agents, showing efficacy against various cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer: Synthesis involves multi-step reactions, typically starting with coupling the pyrimidine core (e.g., 6-chloropyrimidin-4-amine) with 1,2,4-triazole under Buchwald-Hartwig or Ullmann conditions. Azetidine and pyrrolidine moieties are introduced via nucleophilic substitution or reductive amination. Key parameters include:
- Temperature: 80–110°C for triazole-pyrimidine coupling .
- Catalysts: Pd(PPh₃)₄ or CuI for cross-coupling reactions .
- Solvents: DMF or THF for polar aprotic conditions .
- Purification: Column chromatography with ethyl acetate/hexane gradients, followed by recrystallization .
- Validation: Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and confirm final structure via ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of:
- Spectroscopy: ¹H NMR (e.g., azetidine protons at δ 3.5–4.0 ppm), ¹³C NMR (carbonyl at ~170 ppm), and HRMS (exact mass ± 2 ppm) .
- Chromatography: HPLC with C18 columns (retention time ~12–15 min in 60% MeCN/water) to confirm purity (>95%) .
- X-ray crystallography: For unambiguous confirmation of stereochemistry, if crystalline .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer: Prioritize assays based on structural analogs:
- Kinase inhibition: Screen against kinases (e.g., EGFR, CDK2) using ATP-competitive assays (IC₅₀ determination) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .
- Solubility/logP: Use shake-flask method (PBS pH 7.4) and HPLC logP estimation to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer:
- Core modifications: Replace triazole with imidazole or tetrazole to assess impact on kinase binding .
- Substituent analysis: Introduce electron-withdrawing groups (e.g., -NO₂) to azetidine to modulate electron density and binding affinity .
- Bioisosteric replacement: Substitute pyrrolidine with piperidine to evaluate conformational flexibility .
- Data analysis: Use molecular docking (AutoDock Vina) to correlate substituent effects with activity .
Q. What strategies resolve contradictions in bioassay data across different studies?
- Methodological Answer:
- Standardize protocols: Ensure consistent cell lines (e.g., ATCC-validated), serum concentrations (10% FBS), and incubation times (48–72 hr) .
- Control experiments: Include positive controls (e.g., staurosporine for kinase assays) and validate via Western blot for target engagement .
- Meta-analysis: Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .
Q. How can mechanistic pathways of action be elucidated for this compound?
- Methodological Answer:
- Target identification: Use pull-down assays with biotinylated probes and LC-MS/MS for protein interaction profiling .
- Pathway analysis: RNA-seq or phosphoproteomics (TiO₂ enrichment) to map signaling cascades (e.g., MAPK/ERK) .
- In vivo validation: Zebrafish xenograft models for tumor growth inhibition (dose: 10 mg/kg, i.p.) with PET/CT imaging .
Q. Experimental Design Tables
Table 1: Comparative Bioactivity of Structural Analogs
Compound Core | Assay Type | IC₅₀ (μM) | Reference |
---|---|---|---|
Triazole-pyrimidine | Kinase Inhibition | 0.45 | |
Imidazole-pyrimidine | Cytotoxicity | 2.1 | |
Tetrazole-pyrimidine | Solubility (mg/mL) | 0.12 |
Table 2: Key NMR Signals for Structural Validation
Proton Environment | δ (ppm) | Multiplicity |
---|---|---|
Pyrimidine C-H | 8.3–8.5 | Singlet |
Azetidine C-H | 3.6–4.0 | Multiplet |
Pyrrolidine N-CH₂ | 2.8–3.2 | Triplet |
Propiedades
IUPAC Name |
pyrrolidin-1-yl-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O/c22-14(19-3-1-2-4-19)11-6-20(7-11)12-5-13(17-9-16-12)21-10-15-8-18-21/h5,8-11H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPIFEBOLSTVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.